
2-(5-Methylthiophen-2-YL)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methylthiophen-2-YL)oxirane: is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound features a thiophene ring substituted with a methyl group at the 5-position and an oxirane ring attached to the 2-position of the thiophene ring. The presence of both the thiophene and oxirane rings imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylthiophen-2-YL)oxirane can be achieved through several synthetic routes. One common method involves the epoxidation of 5-methyl-2-thiophenecarboxaldehyde using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild reaction conditions. The reaction proceeds as follows:
5-Methyl-2-thiophenecarboxaldehyde+m-CPBA→this compound+by-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(5-Methylthiophen-2-YL)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and halides to form corresponding substituted products.
Common Reagents and Conditions:
Oxidation: OsO4, KMnO4, H2O, room temperature.
Reduction: LiAlH4, NaBH4, dry ether, reflux.
Substitution: Nucleophiles (amines, thiols, halides), solvents (THF, DMF), room temperature to reflux.
Major Products Formed:
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Methylthiophen-2-YL)oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(5-Methylthiophen-2-YL)oxirane involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The thiophene ring may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target proteins.
Vergleich Mit ähnlichen Verbindungen
2-(5-Methylfuran-2-YL)oxirane: Similar structure with a furan ring instead of a thiophene ring.
2-(5-Methylpyridin-2-YL)oxirane: Similar structure with a pyridine ring instead of a thiophene ring.
2-(5-Methylbenzene-2-YL)oxirane: Similar structure with a benzene ring instead of a thiophene ring.
Comparison: 2-(5-Methylthiophen-2-YL)oxirane is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs with furan, pyridine, or benzene rings. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H8OS |
|---|---|
Molekulargewicht |
140.20 g/mol |
IUPAC-Name |
2-(5-methylthiophen-2-yl)oxirane |
InChI |
InChI=1S/C7H8OS/c1-5-2-3-7(9-5)6-4-8-6/h2-3,6H,4H2,1H3 |
InChI-Schlüssel |
MQYSUGSYRQAHKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


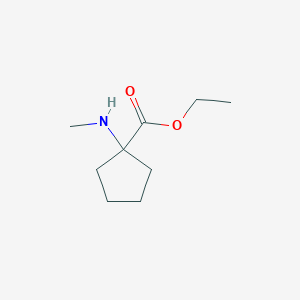

![{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid](/img/structure/B13541916.png)
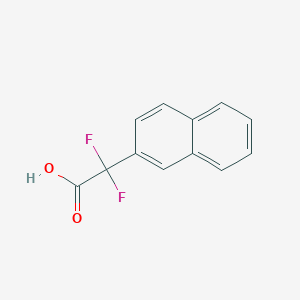
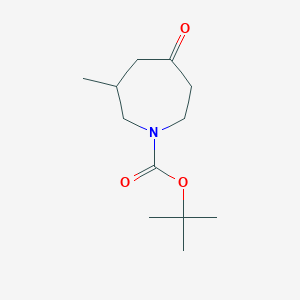
![ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13541929.png)
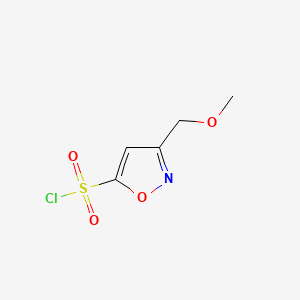
![8,8-Difluorodispiro[3.1.36.14]decan-2-amine](/img/structure/B13541936.png)
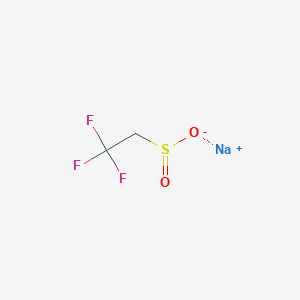
![8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13541948.png)

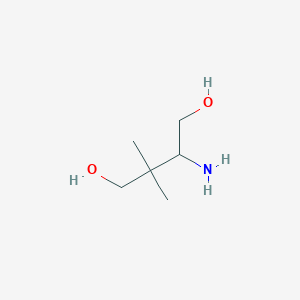
![3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13541980.png)
![6-Methoxypyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13541987.png)
